molecular formula C9H14BrN3 B2604351 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine CAS No. 1248796-32-8

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine

Cat. No.: B2604351
CAS No.: 1248796-32-8
M. Wt: 244.136
InChI Key: AYCFPVHMYBRJLW-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H14BrN3 and a molecular weight of 244.13 g/mol It is a member of the pyrazole family, characterized by a bromine atom at the 4th position and a cyclohexyl group at the 1st position of the pyrazole ring

Mechanism of Action

Please consult with a chemical biologist or a medicinal chemist for more specific and detailed information about this compound. They may have access to more specialized databases or they may be able to perform laboratory experiments to determine this information. If you are planning to work with this compound in a laboratory setting, please make sure to follow all relevant safety procedures, as the compound is labeled with hazard statements H302, H315, H319, and H335 .

Biochemical Analysis

Biochemical Properties

4-bromo-1-cyclohexyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions between the compound and the active site of the enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the activity of certain kinases, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. Additionally, this compound may influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects observed in in vitro or in vivo studies include sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant changes in cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound may also lead to toxic or adverse effects, such as cellular toxicity or organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components. The compound’s effects on metabolic pathways can include alterations in the levels of specific metabolites and changes in the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

The synthesis of 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity.

Chemical Reactions Analysis

4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The presence of both the bromine atom and the cyclohexyl group in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-1-cyclohexylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCFPVHMYBRJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248796-32-8
Record name 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine
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